molecular formula C14H12N2O4 B2474009 N-(3-methoxyphenyl)-3-nitrobenzamide CAS No. 107915-06-0

N-(3-methoxyphenyl)-3-nitrobenzamide

Cat. No. B2474009
CAS RN: 107915-06-0
M. Wt: 272.26
InChI Key: WBUAHBNREGYOCI-UHFFFAOYSA-N
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Description

“N-(3-Methoxyphenyl)-3-nitrobenzamide” is a chemical compound. Its structure consists of a benzamide group where the amide nitrogen is bonded to a 3-methoxyphenyl group and the carbonyl carbon is bonded to a 3-nitrophenyl group .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of the appropriate aniline (in this case, 3-methoxyaniline) with a nitrobenzoyl chloride . The reaction is usually carried out in the presence of a base, such as pyridine, which acts as a catalyst and a solvent .


Molecular Structure Analysis

The molecular structure of “N-(3-methoxyphenyl)-3-nitrobenzamide” can be elucidated using various spectroscopic techniques, including NMR, IR, and mass spectrometry . The presence of the nitro group (-NO2) and the methoxy group (-OCH3) can be confirmed by their characteristic absorption bands in the IR spectrum .


Chemical Reactions Analysis

The chemical reactions of “N-(3-methoxyphenyl)-3-nitrobenzamide” would largely depend on the conditions and the reagents used. For instance, it could potentially undergo hydrolysis under acidic or basic conditions to yield 3-methoxyaniline and 3-nitrobenzoic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-methoxyphenyl)-3-nitrobenzamide” can be predicted based on its molecular structure. For example, it is likely to have a relatively high melting point due to the presence of the polar nitro and amide groups, which can form strong intermolecular forces .

Scientific Research Applications

Antifungal Activity

N-(3-methoxyphenyl)-3-nitrobenzamide has been investigated for its antifungal potential. Researchers synthesized a library of 1,2,3-triazole derivatives from naphthols using click chemistry. These derivatives were evaluated for their antifungal activity. In vitro and in silico studies revealed that these compounds may possess ideal structural requirements for the development of novel therapeutic agents against fungal infections .

Liquid Crystalline Analogues

While not directly related to N-(3-methoxyphenyl)-3-nitrobenzamide, the concept of liquid crystalline analogues is relevant. Researchers have synthesized photoactive liquid crystalline analogues with OCH3-substituted phenyl-imino-alkoxybenzoates. These compounds exhibit mesomorphic behavior and could find applications in solar energy devices .

Mechanism of Action

The mechanism of action of “N-(3-methoxyphenyl)-3-nitrobenzamide” is not clear from the available information. It would depend on the context in which the compound is being used, such as its role in a biological system or a chemical reaction .

Safety and Hazards

The safety and hazards associated with “N-(3-methoxyphenyl)-3-nitrobenzamide” would depend on factors such as its concentration, the route of exposure, and individual susceptibility . As with all chemicals, appropriate safety precautions should be taken when handling this compound.

Future Directions

The future directions for research on “N-(3-methoxyphenyl)-3-nitrobenzamide” could include further studies on its synthesis, properties, and potential applications. For instance, it could be interesting to explore its potential use in medicinal chemistry, given the biological activity of many nitrobenzamide and methoxyphenyl compounds .

properties

IUPAC Name

N-(3-methoxyphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-20-13-7-3-5-11(9-13)15-14(17)10-4-2-6-12(8-10)16(18)19/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUAHBNREGYOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-3-nitrobenzamide

Synthesis routes and methods

Procedure details

Using m-anisidine (2.03 g, 16.5 mmol) and 3-nitrobenzoic acid (2.51 g, 15.0 mmol), the procedure of Reference Example 16 was repeated to obtain 3.72 g (91.3%) of the title compound in the form of colorless powder.
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
2.51 g
Type
reactant
Reaction Step Two
Yield
91.3%

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